Cas no 2060000-50-0 ({hexahydro-2H-furo3,2-cpyran-3a-yl}methanol)

{hexahydro-2H-furo3,2-cpyran-3a-yl}methanol 化学的及び物理的性質
名前と識別子
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- 4H-Furo[3,2-c]pyran-3a(6H)-methanol, tetrahydro-
- {hexahydro-2H-furo3,2-cpyran-3a-yl}methanol
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- MDL: MFCD30501756
- インチ: 1S/C8H14O3/c9-5-8-2-4-11-7(8)1-3-10-6-8/h7,9H,1-6H2
- InChIKey: ZMFVYLRDVQWETN-UHFFFAOYSA-N
- SMILES: C1OCCC2OCCC12CO
{hexahydro-2H-furo3,2-cpyran-3a-yl}methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341348-2.5g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 2.5g |
$2071.0 | 2023-09-03 | ||
Enamine | EN300-341348-0.5g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 0.5g |
$1014.0 | 2023-09-03 | ||
Enamine | EN300-341348-0.05g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 0.05g |
$888.0 | 2023-09-03 | ||
Enamine | EN300-341348-5g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 5g |
$3065.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050501-1g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 95% | 1g |
¥5180.0 | 2023-03-11 | |
Enamine | EN300-341348-5.0g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 5.0g |
$3065.0 | 2023-02-23 | ||
Enamine | EN300-341348-10.0g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 10.0g |
$4545.0 | 2023-02-23 | ||
Enamine | EN300-341348-10g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 10g |
$4545.0 | 2023-09-03 | ||
Enamine | EN300-341348-0.1g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 0.1g |
$930.0 | 2023-09-03 | ||
Enamine | EN300-341348-1g |
{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol |
2060000-50-0 | 1g |
$1057.0 | 2023-09-03 |
{hexahydro-2H-furo3,2-cpyran-3a-yl}methanol 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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2. Back matter
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
{hexahydro-2H-furo3,2-cpyran-3a-yl}methanolに関する追加情報
Recent Advances in the Study of {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol (CAS: 2060000-50-0) and Its Applications in Chemical Biology and Medicine
The compound {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol (CAS: 2060000-50-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, highlighting its synthesis, biological activity, and emerging roles in drug development.
Recent studies have focused on the efficient synthesis of {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol, with researchers developing novel catalytic methods to improve yield and stereoselectivity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an asymmetric hydrogenation approach that achieved >90% enantiomeric excess, addressing previous challenges in obtaining optically pure forms of this scaffold.
In terms of biological activity, {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol has shown promising results as a key intermediate in the development of glycosidase inhibitors. Its structural similarity to carbohydrate transition states makes it particularly valuable for designing enzyme inhibitors targeting metabolic disorders. Recent in vitro studies have revealed IC50 values in the low micromolar range against several clinically relevant glycosidases.
Perhaps most notably, derivatives of {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol are being investigated as potential antiviral agents. A 2024 study published in ACS Infectious Diseases reported that certain fluorinated analogs exhibit potent activity against RNA viruses, including SARS-CoV-2 variants, through inhibition of viral polymerase activity. The unique three-dimensional structure of this scaffold appears to facilitate binding to conserved viral protein domains.
From a medicinal chemistry perspective, the {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol core offers several advantages, including good metabolic stability and blood-brain barrier permeability. Computational modeling studies suggest this is due to its balanced lipophilicity (clogP ~1.2) and moderate polar surface area (~60 Ų), making it particularly attractive for CNS-targeted therapeutics.
Ongoing research is exploring the application of this scaffold in targeted drug delivery systems. Preliminary results indicate that conjugation of {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol to nanoparticle carriers can enhance tissue-specific accumulation while maintaining drug payload integrity, as reported in a recent Bioconjugate Chemistry article.
In conclusion, {hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol (CAS: 2060000-50-0) represents a versatile and pharmacologically relevant scaffold with multiple applications in drug discovery. The recent advances in its synthesis and biological evaluation position this molecule as a promising candidate for further development across various therapeutic areas, particularly in infectious diseases and metabolic disorders.
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